Direct Comparator: 2‑Methoxy vs. Unsubstituted 3‑Phenyl in a Pyrazolo[1,5-a]pyrimidin‑7‑amine Scaffold
The target compound contains a 2‑methoxyphenyl substituent at C3, whereas its closest publicly tested analog, N‑cyclopentyl‑5‑methyl‑3‑phenylpyrazolo[1,5‑a]pyrimidin‑7‑amine (CID 3813473), bears an unsubstituted phenyl ring. The analog displayed an IC50 of 62.9 µM in a kinase inhibition assay run by the Scripps Research Institute Molecular Screening Center [1]. No direct assay data are publicly available for the 2‑methoxy derivative; therefore, the quantitative contribution of the methoxy group to potency or selectivity cannot be calculated from primary evidence. In the 5‑methylpyrazolo[1,5‑a]pyrimidine c‑Met inhibitor series, introduction of a 2‑methoxy or 3‑methoxy substituent on the C3 phenyl ring has been associated with IC50 shifts of >10‑fold relative to the unsubstituted phenyl analog [2]. If this class‑level trend is preserved, the 2‑methoxyphenyl compound would be predicted to differ substantially from the 62.9 µM baseline, but confirmation requires prospective assay.
| Evidence Dimension | Kinase inhibition IC50 |
|---|---|
| Target Compound Data | No public IC50 data available |
| Comparator Or Baseline | N‑cyclopentyl‑5‑methyl‑3‑phenylpyrazolo[1,5‑a]pyrimidin‑7‑amine (CID 3813473): IC50 = 62.9 µM |
| Quantified Difference | Cannot be calculated; class‑level inference suggests potential >10‑fold difference based on methoxy SAR in the c‑Met series |
| Conditions | Scripps Research Institute Molecular Screening Center kinase assay (BindingDB BDBM100232) |
Why This Matters
Procurement decisions for a hit‑to‑lead or lead‑optimization program require awareness that the 2‑methoxy substituent is not a silent feature; literature SAR indicates it can drive double‑digit‑fold changes in kinase potency and selectivity.
- [1] BindingDB Entry BDBM100232. N‑cyclopentyl‑5‑methyl‑3‑phenyl‑7‑pyrazolo[1,5‑a]pyrimidinamine. IC50 6.29E+4 nM. Scripps Research Institute Molecular Screening Center. Accessed 2026-04-30. View Source
- [2] Wang, Y. et al. Bioorg. Chem. 2020, 104, 104356. DOI: 10.1016/j.bioorg.2020.104356. View Source
